Methyl 4-chloro-3-hydroxybenzoate

Vue d'ensemble

Description

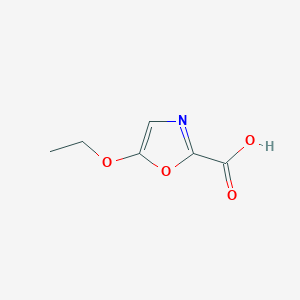

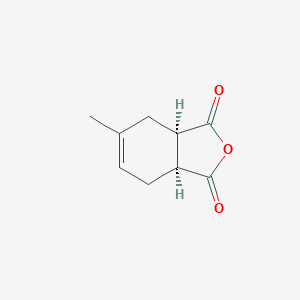

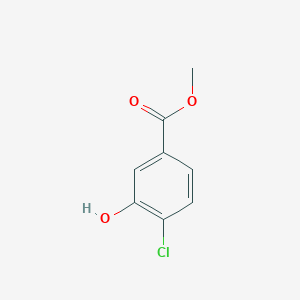

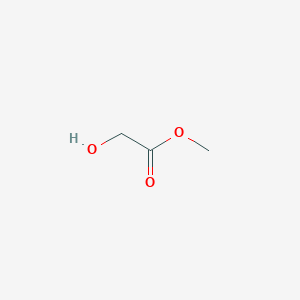

Methyl 4-chloro-3-hydroxybenzoate is a chemical compound that belongs to the class of organic compounds known as hydroxybenzoates. These are benzoates in which the benzoate group is substituted with a hydroxyl group. It's structurally related to methyl paraben (methyl 4-hydroxybenzoate), a compound widely used as a preservative in cosmetics, drugs, and foods due to its antimicrobial properties. The introduction of a chlorine atom into the structure can significantly alter its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of chlorinated analogues of hydroxybenzoic acid derivatives, including methyl 4-chloro-3-hydroxybenzoate, involves selective chlorination reactions. For instance, N-Chlorosuccinimide can selectively monochlorinate specific positions on the benzene ring of related substrates, while other methods may include perchlorination followed by hydrolysis and regiospecific dechlorination to achieve the desired chloro-substituted product (Becker, 1984).

Molecular Structure Analysis

The molecular structure of methyl 4-chloro-3-hydroxybenzoate is characterized by its crystalline form and intermolecular interactions. Studies have shown that the presence of hydroxyl and chloro groups leads to extensive hydrogen bonding, which can influence the crystal packing and stability of the compound. For example, methyl 4-hydroxybenzoate forms a 3D framework via extensive intermolecular hydrogen bonding, and similar interactions can be expected for its chlorinated analogues (Sharfalddin et al., 2020).

Applications De Recherche Scientifique

Antimicrobial Properties in Cosmetics and Food Preservation : Methyl 4-hydroxybenzoate, also known as methyl paraben, exhibits antimicrobial properties due to its 3D framework and extensive hydrogen bonding. This makes it useful in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).

Biomedical Imaging Applications : A fluorogenic chemosensor derived from methyl 4-hydroxybenzoate shows high selectivity and sensitivity towards Al3+, which can be utilized in bio-imaging and detection of Al3+ in living cells (Ye et al., 2014).

Neurological Research : Studies have explored the effects of methyl hydroxybenzoate and its derivatives on nerve conduction, revealing no significant impact on nerve conduction in various nerves (Nathan & Sears, 1961).

Antibiotic Synthesis : Methyl 3-amino-5-hydroxybenzoate, an analogue of methyl 4-chloro-3-hydroxybenzoate, is critical for synthesizing antibiotics, showcasing its role in pharmaceutical development (Becker, 1984).

Quality Control in Food and Cosmetics : A microemulsion electrokinetic chromatography method has been developed to determine 4-hydroxybenzoate preservatives, including methyl 4-hydroxybenzoate, in foods, cosmetics, and pharmaceuticals. This method has potential applications in routine quality control testing (Mahuzier et al., 2001).

Thyroid Research : Methylparaben, a food or drug preservative, has been shown to inhibit iodide organification in thyroid cells without altering iodide uptake or cyclic AMP generation (Rousset, 1981).

Drug Stability Studies : Research on the alkaline hydrolysis of methyl, ethyl, and n-propyl 4-hydroxybenzoate esters indicates that drugs stored in solution may not necessarily be stabilized by freezing, impacting drug storage and stability (Shija et al., 1992).

Environmental Impact Assessment : Studies on parabens, including methyl paraben, in aquatic environments have highlighted their ubiquity and biodegradability, impacting our understanding of their environmental fate and behavior (Haman et al., 2015).

Propriétés

IUPAC Name |

methyl 4-chloro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYWGSFSTNIJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473735 | |

| Record name | Methyl 4-chloro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-3-hydroxybenzoate | |

CAS RN |

166272-81-7 | |

| Record name | Methyl 4-chloro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)

![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)